

Menthyl Isovalerate: Application Notes and Protocols for the Food Industry

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Compound of Interest

Compound Name: Menthyl isovalerate

Cat. No.: B3434772

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Introduction

Menthyl isovalerate (FEMA number 2669, JECFA number 432) is an ester formed from menthol and isovaleric acid.[1][2] It is generally recognized as safe (GRAS) for use as a flavoring agent in food and beverages.[3][4] **Menthyl isovalerate** possesses a characteristic cool, minty, and fruity aroma and flavor profile, making it a versatile ingredient in a variety of food applications.[5][6] These application notes provide detailed information on its sensory properties, recommended usage levels, stability, and analytical quantification, along with experimental protocols for its evaluation.

Chemical and Physical Properties

Menthyl isovalerate is a colorless to pale yellowish oily liquid.[7] It is practically insoluble in water but soluble in ethanol and other organic solvents.[7][8][9]

Property	Value	Reference
Chemical Formula	C15H28O2	[7]
Molecular Weight	240.38 g/mol	[7]
CAS Number	16409-46-4	[10]
FEMA Number	2669	[3][4]
JECFA Number	432	[3]
Boiling Point	260-262 °C @ 750 mmHg	[11]
Density	0.909 g/mL at 25 °C	[7]
Refractive Index	1.445-1.450	[7]
Solubility	Insoluble in water; 1 mL in 10 mL of 80% ethanol	[7]

Sensory Profile and Applications

Menthyl isovalerate is characterized by a complex flavor profile that includes fruity, minty, sweet, and woody notes.[6] At a concentration of 80 ppm in water, it is described as having a fruity, sweet taste with a tutti-frutti background.[6] Its cooling sensation is a key attribute, likely mediated through the activation of the TRPM8 receptor, similar to menthol.[2][12][13]

Recommended Applications

Menthyl isovalerate is suitable for a wide range of food and beverage products, including:

- Confectionery: Chewing gum, hard candies, mints.
- Beverages: Carbonated soft drinks, fruit juices, flavored waters.
- Dairy Products: Ice cream, yogurt.
- Baked Goods: Cookies, cakes.

Quantitative Sensory Data (Representative)

The following tables present representative quantitative sensory analysis data for **menthyl isovalerate** in different food matrices. This data is illustrative and should be confirmed through specific product testing.

Table 1: Mean Intensity Ratings of Flavor Attributes for **Menthyl Isovalerate** in a Sugar Solution (10% Sucrose) at Different Concentrations.

Scale: 0 = not perceived, 10 = extremely intense.

Concentration (ppm)	Fruity	Minty/Cooling	Sweet	Woody	Bitter
10	3.2	2.5	1.8	0.5	0.2
40	5.8	5.1	3.5	1.2	0.8
80	7.5	6.8	4.9	2.0	1.5
120	8.1	7.9	5.3	2.8	2.5

Table 2: Optimal Concentration Ranges and Associated Sensory Profile in Various Food Applications (Representative Data).

Food Matrix	Optimal Concentration Range (ppm)	Key Sensory Descriptors
Chewing Gum	100 - 500	Refreshing, long-lasting cooling, fruity-mint
Hard Candy	50 - 200	Sweet, fruity, mild cooling
Carbonated Beverage	20 - 80	Bright, fruity, clean, cooling finish
Ice Cream	40 - 150	Creamy, fruity, refreshing

Stability Profile

Esters like **menthyl isovalerate** can be susceptible to hydrolysis under certain conditions, particularly at extreme pH values and high temperatures, which can lead to the formation of menthol and isovaleric acid and a change in the flavor profile.[\[14\]](#)

Table 3: Representative Stability of **Menthyl Isovalerate** in an Aqueous Citrate Buffer Solution after 30 Days of Storage.

Storage Condition	pH 3.0	pH 5.0	pH 7.0
4 °C	95%	98%	99%
25 °C	88%	94%	97%
40 °C	75%	85%	91%

% remaining, as determined by GC-MS analysis.

Experimental Protocols

Sensory Evaluation Protocols

This protocol is designed to identify and quantify the sensory attributes of **menthyl isovalerate**.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Objective: To develop a comprehensive sensory profile of **menthyl isovalerate** at various concentrations.

Materials:

- **Menthyl isovalerate** (food grade)
- Deionized water
- Sucrose
- Glass beakers and graduated cylinders

- Coded tasting cups
- Palate cleansers (unsalted crackers, room temperature water)
- Sensory evaluation software or ballots

Procedure:

- Panelist Selection and Training:
 - Recruit 10-12 panelists screened for sensory acuity and their ability to describe flavors. [\[15\]](#)
 - Conduct training sessions to familiarize panelists with the flavor profile of **menthyl isovalerate** and to develop a consensus on descriptive terminology (e.g., fruity, minty, cooling, sweet, woody, bitter).
 - Provide reference standards for each attribute where possible.
- Sample Preparation:
 - Prepare a stock solution of **menthyl isovalerate** in 95% ethanol.
 - Prepare a base solution of 10% sucrose in deionized water.
 - Spike the sucrose solution with the **menthyl isovalerate** stock solution to achieve the desired concentrations (e.g., 10, 40, 80, 120 ppm).
 - Prepare a control sample (10% sucrose solution without **menthyl isovalerate**).
 - Portion 20 mL of each sample into coded tasting cups.
- Evaluation:
 - Present the samples to the panelists in a randomized order.
 - Instruct panelists to evaluate each sample and rate the intensity of each agreed-upon attribute on a 15-cm line scale anchored from "none" to "very intense".[\[15\]](#)

- Ensure panelists cleanse their palate with water and unsalted crackers between samples.
- Data Analysis:
 - Convert the line scale ratings to numerical data.
 - Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
 - Generate spider web plots or bar charts to visualize the sensory profiles.



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Quantitative Descriptive Analysis Workflow

This protocol is used to determine if a perceptible sensory difference exists between two samples.[3][18][19]

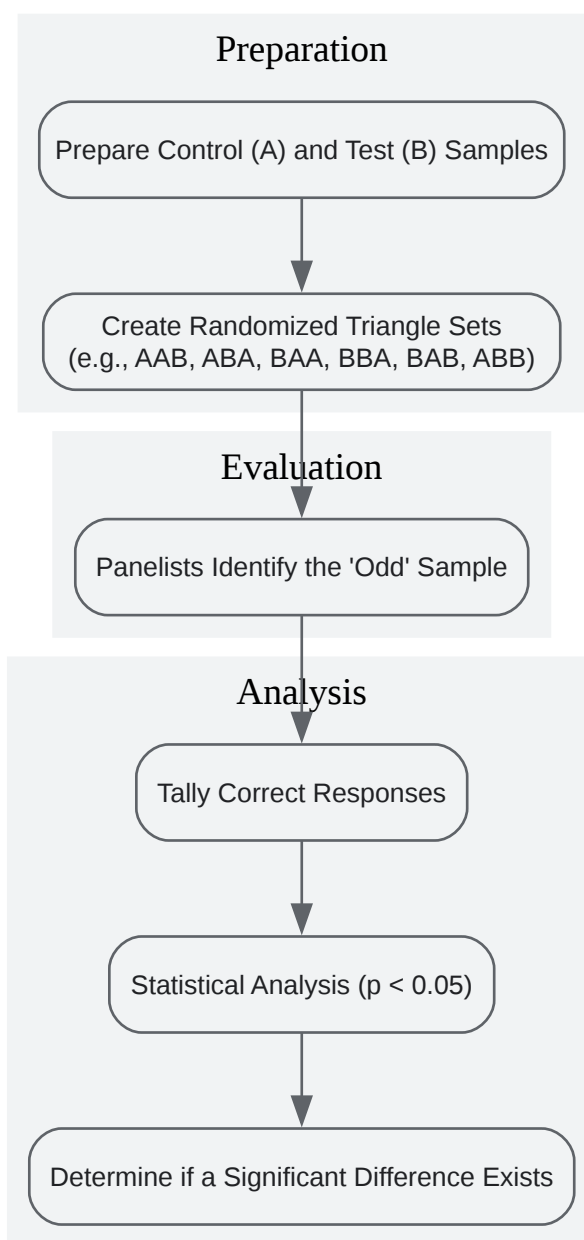
Objective: To determine if the addition of **menthyl isovalerate** to a product base creates a noticeable sensory difference.

Materials:

- Product base (e.g., unflavored carbonated water)
- **Menthyl isovalerate**
- Coded tasting cups (3 per panelist)
- Triangle test ballots

Procedure:

- Panelist Selection:
 - Recruit a minimum of 24 panelists.
- Sample Preparation:
 - Prepare two samples: a control (product base) and a test sample (product base with a specified concentration of **menthyl isovalerate**).
 - For each panelist, present three coded samples: two will be identical (either both control or both test) and one will be different.[\[3\]](#)
 - The order of presentation should be randomized across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[\[18\]](#)
- Evaluation:
 - Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.
- Data Analysis:
 - Tally the number of correct responses.
 - Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically $p < 0.05$).



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Triangle Test Experimental Workflow

Analytical Quantification Protocol

This protocol outlines a method for the quantification of **menthyl isovalerate** in a food matrix.

[\[4\]](#)[\[5\]](#)[\[20\]](#)

Objective: To accurately quantify the concentration of **menthyl isovalerate** in a beverage sample.

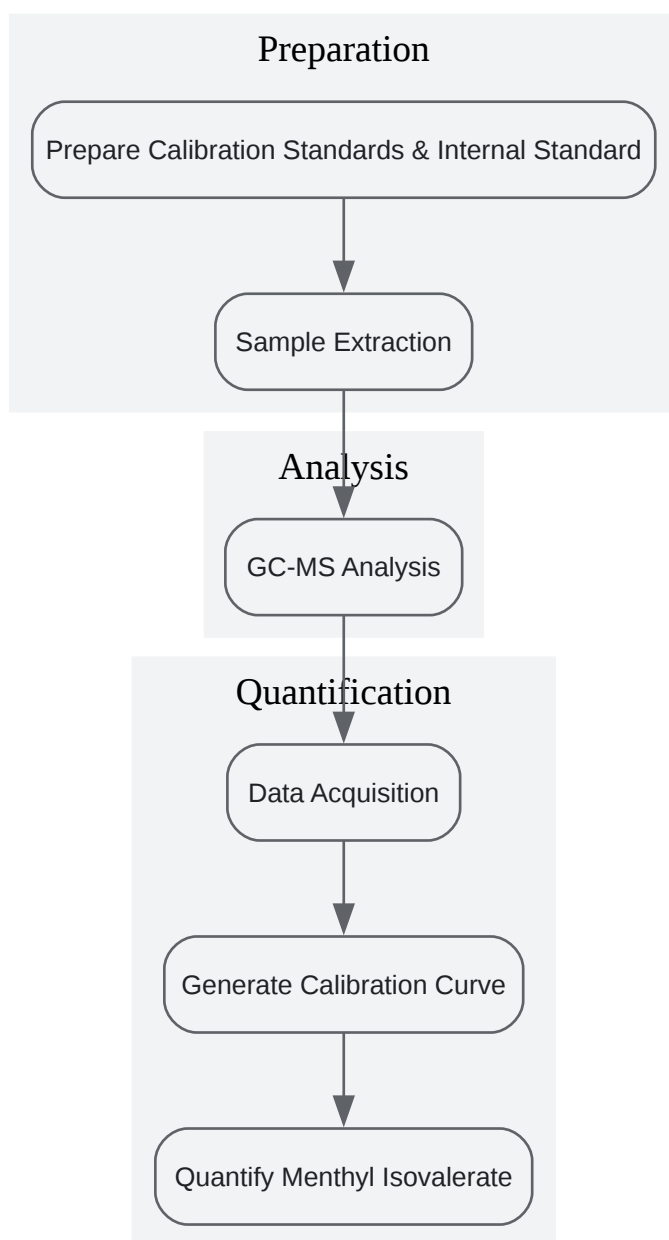
Materials and Equipment:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- SPME autosampler (optional, for headspace analysis)
- Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m)
- Helium carrier gas
- **Menthyl isovalerate** standard
- Internal standard (e.g., methyl heptanoate)
- Solvents (e.g., hexane, dichloromethane)
- Solid Phase Microextraction (SPME) fibers (if applicable)
- Vials and caps

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **menthyl isovalerate** in hexane at a known concentration (e.g., 1000 μ g/mL).
 - Prepare a stock solution of the internal standard in hexane (e.g., 100 μ g/mL).
 - Create a series of calibration standards by diluting the **menthyl isovalerate** stock solution and adding a constant amount of the internal standard to each.
- Sample Preparation (Liquid-Liquid Extraction):
 - Take a known volume of the beverage sample (e.g., 10 mL).

- Add a known amount of the internal standard.
- Extract the sample with dichloromethane (2 x 5 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- GC-MS Analysis:
 - Injector: 250 °C, splitless mode.
 - Oven Program: Start at 60 °C for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - MS Transfer Line: 280 °C.
 - Ion Source: 230 °C, electron ionization (EI) at 70 eV.
 - Scan Range: m/z 40-300.
- Data Analysis:
 - Identify the retention time of **menthyl isovalerate** and the internal standard.
 - Select characteristic ions for quantification (e.g., m/z for **menthyl isovalerate** and the internal standard).
 - Generate a calibration curve by plotting the ratio of the peak area of **menthyl isovalerate** to the peak area of the internal standard against the concentration of **menthyl isovalerate**.
 - Calculate the concentration of **menthyl isovalerate** in the sample using the calibration curve.

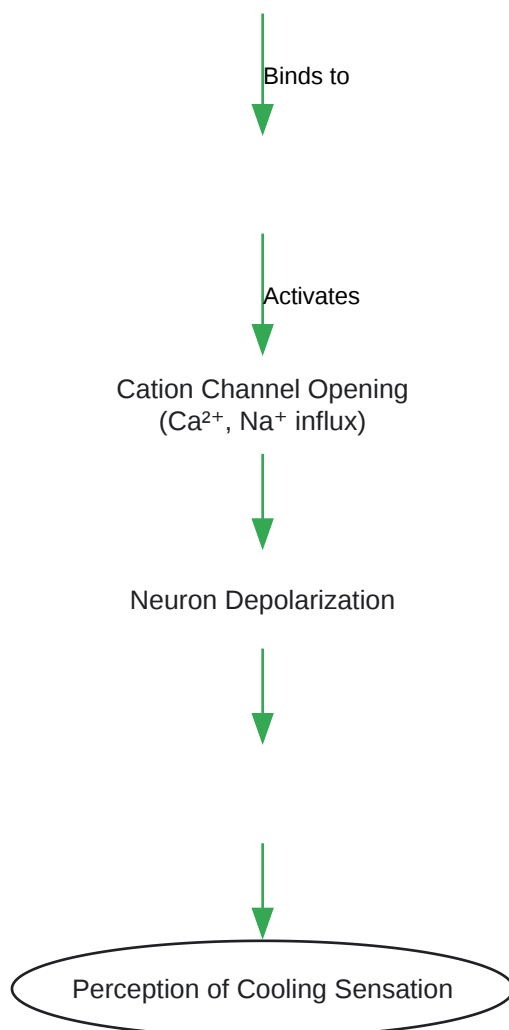


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GC-MS Quantification Workflow

Flavor Perception Signaling Pathway

The cooling sensation of **menthyl isovalerate** is likely mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is also activated by cold temperatures and other cooling agents like menthol.^{[2][12][13]}



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Proposed Signaling Pathway for Cooling Sensation

Safety and Regulatory Information

Menthyl isovalerate is listed by the Flavor and Extract Manufacturers Association (FEMA) as GRAS (Generally Recognized As Safe) with the number 2669.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **menthyl isovalerate** (JECFA number 432) and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[3] It is approved for use in food in accordance with Good Manufacturing Practices (GMP).

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